(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile
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Overview
Description
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 4-fluoro-3-(1-oxoethyl)benzonitrile using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-nitroethyl)-4-fluorobenzonitrile.
Reduction: Formation of 3-(1-aminoethyl)-4-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Aminoethyl)benzoic acid
- (S)-4-(1-Aminoethyl)phenol
- (S)-3-(1-Aminoethyl)benzonitrile
Uniqueness
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
InChI Key |
VUFKNZPRTMDINV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C#N)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N |
Origin of Product |
United States |
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